![molecular formula C15H22N2O3S B5775159 1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE](/img/structure/B5775159.png)
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE
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Overview
Description
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylphenylsulfonyl group and a propanone moiety
Preparation Methods
The synthesis of 1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aza-Michael addition: The key step includes the aza-Michael addition between diamine and in situ generated sulfonium salt.
Industrial production methods: Industrial production may involve parallel solid-phase synthesis and photocatalytic synthesis.
Chemical Reactions Analysis
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents and conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution are commonly used
Major products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted piperazines
Scientific Research Applications
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE can be compared with other similar compounds:
1-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINE: This compound shares a similar structure but lacks the propanone moiety.
1-[(2,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE: This compound has a different substitution pattern on the phenyl ring.
Uniqueness: The presence of the propanone moiety in this compound contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-15(18)16-7-9-17(10-8-16)21(19,20)14-11-12(2)5-6-13(14)3/h5-6,11H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKXEYCYDDOXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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